2-(3-Ethylphenyl)thiazole-4-carbaldehyde

Description

Chemical identity and systematic nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C₁₂H₁₁NOS and molecular weight of 217.29 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde. This nomenclature reflects the compound's structural organization, where the thiazole ring serves as the central heterocyclic framework with substituents at specific positions.

The compound is recognized by multiple synonyms in chemical databases, including 4-Thiazolecarboxaldehyde, 2-(3-ethylphenyl)- and 2-(3-ETHYL-PHENYL)-THIAZOLE-4-CARBALDEHYDE. The Chemical Abstracts Service registry number 885279-08-3 provides a unique identifier for this compound across international chemical databases. The MDL number MFCD06738369 serves as an additional identification code used in chemical inventory systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NOS | |

| Molecular Weight | 217.29 g/mol | |

| CAS Number | 885279-08-3 | |

| MDL Number | MFCD06738369 | |

| IUPAC Name | 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde |

The Simplified Molecular Input Line Entry System representation of this compound is given as O=CC1=CSC(C2=CC=CC(CC)=C2)=N1, which provides a standardized text-based description of the molecular structure. The International Chemical Identifier string InChI=1S/C12H11NOS/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 offers another standardized representation that facilitates computational analysis and database searches.

The storage requirements for this compound specify sealed conditions in a dry environment at temperatures between 2-8 degrees Celsius, indicating the compound's sensitivity to moisture and temperature fluctuations. These storage parameters reflect the chemical stability considerations necessary for maintaining the integrity of the aldehyde functional group and the thiazole ring system over extended periods.

Historical development in heterocyclic chemistry

The development of thiazole chemistry traces its origins to the early nineteenth century when the foundations of heterocyclic chemistry were established during the emergence of organic chemistry as a distinct scientific discipline. In 1818, Brugnatelli achieved the separation of alloxan from uric acid, marking one of the earliest documented interactions with heterocyclic compounds. This pioneering work established the groundwork for subsequent investigations into five-membered heterocyclic systems containing heteroatoms such as nitrogen and sulfur.

The progression of heterocyclic chemistry continued throughout the nineteenth century with significant milestones that contributed to the understanding of thiazole-containing structures. In 1832, Dobereiner produced furan compounds through the treatment of starch with sulfuric acid, while Runge collected pyrrole using dry distillation processes in 1834. These early investigations into five-membered heterocycles provided essential insights into the reactivity and stability patterns that would later inform thiazole chemistry.

The industrial significance of heterocyclic chemistry became apparent around 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry applications, particularly in the production of indigo dye. This development demonstrated the practical applications of heterocyclic compounds and established the foundation for their widespread use in commercial applications. The discovery of petroleum origins through the isolation of chlorophyll compounds from natural oil by Tribe in 1936 further expanded the understanding of naturally occurring heterocyclic systems.

A pivotal moment in heterocyclic chemistry occurred in 1951 with the introduction of Chargaff's rule, which demonstrated the utilization of heterocyclic chemistry in genetic codes through purine and pyrimidine bases. This breakthrough established the biological significance of heterocyclic compounds and highlighted their fundamental role in living systems. The thiazole ring structure gained particular recognition as a component of vitamin thiamine (B₁), establishing its importance in biological processes.

The thiazole moiety has been recognized as a key structural component for a wide spectrum of therapeutic agents, including anticonvulsants, anticancer, antiviral, and antibacterial agents. This recognition has driven extensive research into thiazole derivatives and their synthetic methodologies. The development of classical synthetic approaches such as Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis provided reliable methods for constructing thiazole rings. These established methodologies have been continuously refined and adapted to accommodate the synthesis of complex thiazole derivatives like this compound.

Position within thiazole derivative classification systems

This compound occupies a distinct position within the comprehensive classification system of thiazole derivatives, representing a specific structural archetype characterized by aromatic substitution and aldehyde functionality. Thiazole derivatives are broadly categorized based on their substitution patterns, functional group modifications, and structural complexity, with this compound falling into the category of 2,4-disubstituted thiazoles.

The classification of thiazole derivatives encompasses several major categories based on structural features and biological activities. The first category includes simple thiazole derivatives with single substituents, while the second category comprises multi-substituted thiazoles featuring complex substitution patterns. This compound belongs to the latter category due to its dual substitution pattern involving both an aromatic substituent at the 2-position and an aldehyde group at the 4-position.

Within the broader context of heterocyclic chemistry, thiazoles are classified as members of the azole family, which includes imidazoles, oxazoles, and other five-membered heterocycles containing nitrogen. The thiazole ring system is characterized by significant pi-electron delocalization and demonstrates aromatic properties that exceed those of corresponding oxazoles. This enhanced aromaticity contributes to the chemical stability and reactivity patterns observed in thiazole derivatives.

The structural classification of this compound can be further refined based on the nature of its substituents. The 3-ethylphenyl group at the 2-position introduces lipophilic characteristics while maintaining aromatic conjugation with the thiazole ring. The aldehyde functional group at the 4-position provides reactive sites for further chemical modifications and contributes to the compound's versatility in synthetic applications.

The position of this compound within thiazole derivative classification systems also reflects its potential for biological activity. Thiazole derivatives with aromatic substituents at the 2-position have demonstrated significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus. The presence of the aldehyde functional group at the 4-position provides opportunities for further derivatization and optimization of biological properties through structure-activity relationship studies.

Contemporary classification systems for thiazole derivatives increasingly incorporate considerations of synthetic accessibility and biological relevance. This compound represents a compound that bridges these considerations, offering both synthetic tractability through established thiazole synthesis methodologies and structural features that suggest potential biological activity. The compound's classification within modern heterocyclic chemistry reflects the evolution of the field toward compounds that combine structural complexity with practical synthetic approaches and biological relevance.

Structure

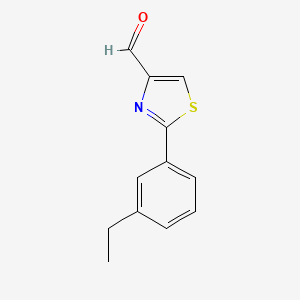

2D Structure

Properties

IUPAC Name |

2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCBSOZMXHNLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695886 | |

| Record name | 2-(3-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-08-3 | |

| Record name | 2-(3-Ethylphenyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3-Ethylphenyl)thiazole-4-carbaldehyde typically involves the reaction of 3-ethylphenylamine with thioamide and an appropriate aldehyde precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Ethylphenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro compounds.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Scientific Research Applications

2-(3-Ethylphenyl)thiazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The thiazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations

- 2-(4-Bromophenyl)thiazole-4-carbaldehyde (CAS 21166-30-3): Features a bromine atom at the para position of the phenyl ring. Bromine’s electron-withdrawing nature increases electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions .

- 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 885279-11-8): A methoxy group at the ortho position donates electron density via resonance, stabilizing the phenyl ring and altering electronic distribution on the thiazole core .

- 4-(4-Ethylphenyl)thiazole-2-carbaldehyde (CAS 383143-98-4): A positional isomer with the aldehyde at position 2 and ethyl group at position 4 of the thiazole ring. This structural difference significantly impacts molecular dipole moments and binding affinity in biological systems .

Positional Isomers

- 2-(4-Aminophenyl)thiazole-4-carbaldehyde (CAS 55327-25-8): The para-amino group introduces strong electron-donating effects, increasing solubility in polar solvents and enabling hydrogen bonding in drug-receptor interactions .

Physicochemical Properties

Biological Activity

Overview

2-(3-Ethylphenyl)thiazole-4-carbaldehyde is a thiazole derivative with significant potential in medicinal chemistry. It possesses a molecular formula of C12H11NOS and a molecular weight of 217.29 g/mol. This compound has garnered attention due to its diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.

The synthesis of this compound typically involves the reaction of 3-ethylphenylamine with thioamide and an aldehyde precursor under controlled conditions. Common solvents used in this synthesis include ethanol and methanol, often with catalysts to enhance yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the thiazole ring can engage in non-covalent interactions that enhance binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, thiazole-based compounds have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly impact the biological potency of these compounds .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |

| Novel Thiazole Derivative | U-937 (leukemia) | 0.76 | Inhibition of proliferation |

| Thiazolidine Analogues | Prostate cancer | <20 | Antitumor activity |

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. Compounds similar to this compound have demonstrated significant efficacy in models for seizure activity, showing median effective doses lower than standard anticonvulsants like ethosuximide .

Antimicrobial Activity

In addition to anticancer and anticonvulsant activities, thiazole derivatives have exhibited antimicrobial properties against various pathogens. This activity is often linked to their ability to disrupt microbial cell functions through enzyme inhibition or membrane disruption mechanisms .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 15.63 µM, suggesting a potent induction of apoptosis through modulation of apoptotic pathways .

- Anticonvulsant Study : In a comparative study involving several thiazole derivatives, one compound displayed a median effective dose of 24.38 mg/kg in seizure models, indicating that structural variations significantly influence anticonvulsant efficacy .

Q & A

Q. What synthetic methodologies are employed for preparing 2-(3-Ethylphenyl)thiazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of 3-ethylbenzaldehyde with a thioamide precursor under basic conditions. A common protocol involves refluxing in ethanol with sodium hydroxide, followed by purification via column chromatography. Key variables include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Optimizing these parameters can improve yields (>60%) and reduce byproducts like unreacted aldehyde or oxidized derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while the ethyl group shows a triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 2.6–2.8 ppm, CH2). Aromatic protons on the phenyl ring resonate between δ 7.2–7.8 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z 217.29 (C12H11NOS) confirm the molecular weight. Fragmentation patterns include loss of the aldehyde group (M–28) and thiazole ring cleavage .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >95% using acetonitrile/water gradients .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this compound?

Hybrid functionals like B3LYP, combined with basis sets (e.g., 6-31G**), calculate frontier molecular orbitals (FMOs) to identify nucleophilic (HOMO: thiazole sulfur) and electrophilic (LUMO: aldehyde carbonyl) sites. Solvent effects (ethanol) are modeled using the polarizable continuum model (PCM). These studies reveal charge distribution, dipole moments, and potential sites for electrophilic substitution (e.g., C5 of the thiazole ring) .

Q. What experimental strategies resolve contradictory data in spectroscopic analysis of thiazole-4-carbaldehyde derivatives?

- Variable Temperature NMR : Resolves overlapping signals by reducing rotational barriers (e.g., ethyl group dynamics) .

- 2D-COSY/HSQC : Assigns coupling between aromatic protons and adjacent carbons, distinguishing regioisomers (e.g., 3-ethyl vs. 4-ethylphenyl substitution) .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positioning .

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution reactions on the thiazole ring in this compound?

The electron-withdrawing aldehyde group directs electrophiles (e.g., nitration, halogenation) to the C5 position of the thiazole ring. Computational studies show this site has the lowest local ionization potential. Steric hindrance from the 3-ethylphenyl group further suppresses reactivity at C2 .

Q. How does the position of the ethyl substituent on the phenyl ring (meta vs. para) affect the compound’s biological activity and chemical reactivity?

- Biological Activity : Meta-substitution (3-ethyl) enhances hydrophobic interactions with protein pockets compared to para-substitution (4-ethyl), as shown in comparative docking studies with cytochrome P450 enzymes .

- Chemical Reactivity : Para-substitution increases steric hindrance, reducing nucleophilic aromatic substitution rates by 20–30% compared to meta-substituted analogs .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours) while maintaining yields .

- Computational Workflow : Combine DFT with molecular dynamics simulations to model solvent effects on reaction pathways .

- Biological Assays : Employ in vitro antimicrobial testing (MIC assays) and cytotoxicity profiling (MTT assays) to evaluate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.